Ethyl 4-(cyclopropanecarbonyl)benzoate

Catalog No.
S744399
CAS No.
863769-67-9
M.F
C13H14O3
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-(cyclopropanecarbonyl)benzoate

CAS Number

863769-67-9

Product Name

Ethyl 4-(cyclopropanecarbonyl)benzoate

IUPAC Name

ethyl 4-(cyclopropanecarbonyl)benzoate

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C13H14O3/c1-2-16-13(15)11-7-5-10(6-8-11)12(14)9-3-4-9/h5-9H,2-4H2,1H3

InChI Key

XSMZWMTZXKUJKE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2CC2

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2CC2

Catalysis Research

Application Summary: This compound is investigated for its potential as a ligand in catalytic systems, particularly in nickel-catalyzed reactions where it may enhance reactivity and selectivity.

Experimental Methods: The compound is tested in various catalytic cycles, with its performance evaluated against standard ligands. Reaction rates and yields are measured to assess its efficacy.

Results and Outcomes: Preliminary results suggest that Ethyl 4-(cyclopropanecarbonyl)benzoate can indeed influence the catalytic activity, leading to higher yields and selectivity in certain reactions .

Ethyl 4-(cyclopropanecarbonyl)benzoate is an organic compound with the molecular formula C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol. It features a benzoate moiety substituted at the para position with a cyclopropanecarbonyl group. This compound is recognized for its unique structural characteristics, which contribute to its potential applications in various fields, including medicinal chemistry and materials science.

, including:

  • Catalytic Hydrogenation: The compound can undergo hydrogenation to reduce the cyclopropane ring or the carbonyl group, leading to various derivatives.
  • Chan-Lam Coupling Reaction: This reaction allows for the formation of biaryl compounds by coupling aryl boronic acids with aryl halides in the presence of a palladium catalyst .
  • Substitution Reactions: The benzoate moiety can be substituted with different nucleophiles, allowing for the synthesis of a wide range of derivatives.

While specific biological activity data for Ethyl 4-(cyclopropanecarbonyl)benzoate is limited, compounds with similar structures often exhibit interesting biological properties. For instance, derivatives of benzoates are known for their anti-inflammatory and analgesic activities. Further studies would be necessary to elucidate the specific biological effects of this compound.

Several synthetic routes can be employed to produce Ethyl 4-(cyclopropanecarbonyl)benzoate:

  • Esterification Reaction: The compound can be synthesized through the esterification of 4-carboxybenzoic acid with ethyl alcohol in the presence of a catalyst.
  • Cyclopropanation: Cyclopropanation reactions using diazomethane or other cyclopropanating agents can introduce the cyclopropanecarbonyl group onto the aromatic ring.
  • Acylation Reactions: Acylating agents can be used to directly introduce the cyclopropanecarbonyl moiety onto the aromatic system.

Ethyl 4-(cyclopropanecarbonyl)benzoate has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may lead to novel drug candidates targeting specific biological pathways.
  • Materials Science: The compound could serve as a building block for polymers or other materials due to its reactive functional groups.
  • Agricultural Chemicals: Similar compounds have been explored for use as herbicides or insecticides.

Several compounds share structural similarities with Ethyl 4-(cyclopropanecarbonyl)benzoate. Below is a comparison highlighting their uniqueness:

Compound NameSimilarityUnique Features
Ethyl 4-(cyclopropyloxy)benzoate0.92Contains a cyclopropyloxy group instead of carbonyl
3-Carboethoxyphenyl cyclopropyl ketone1.00Contains a cyclopropyl ketone functionality
4'-Carboethoxy-2,2-dimethylbutyrophenone0.96Dimethyl substitution on butyrophenone
3-Carboethoxyphenyl cyclohexyl ketone0.96Cyclohexane ring instead of cyclopropane
4-Carboethoxyphenyl cyclohexyl ketone0.96Similar structure but different substitution pattern

Ethyl 4-(cyclopropanecarbonyl)benzoate stands out due to its distinct combination of functional groups and structural features, offering unique reactivity and potential applications compared to these similar compounds.

XLogP3

3

Wikipedia

Ethyl 4-(cyclopropanecarbonyl)benzoate

Dates

Modify: 2023-08-15

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